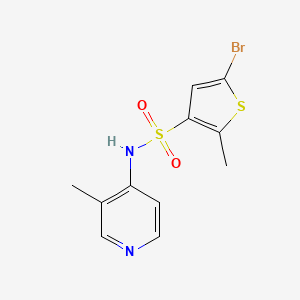

5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide

CAS No.:

Cat. No.: VC20726040

Molecular Formula: C11H11BrN2O2S2

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrN2O2S2 |

|---|---|

| Molecular Weight | 347.3 g/mol |

| IUPAC Name | 5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide |

| Standard InChI | InChI=1S/C11H11BrN2O2S2/c1-7-6-13-4-3-9(7)14-18(15,16)10-5-11(12)17-8(10)2/h3-6H,1-2H3,(H,13,14) |

| Standard InChI Key | SHVABVQPFAXFKW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CN=C1)NS(=O)(=O)C2=C(SC(=C2)Br)C |

Introduction

| Feature | Description |

|---|---|

| Thiophene core | Bromine at C5 and methyl at C2; electron-deficient due to sulfur atoms |

| Sulfonamide linkage | Connects thiophene to pyridine; facilitates hydrogen bonding |

| Pyridine substituent | 3-Methyl group at C3 of pyridine; enhances lipophilicity and stability |

Synthesis and Preparation Methods

The synthesis of this compound typically involves sequential functionalization of the thiophene ring and coupling with the pyridine derivative.

Core Thiophene Functionalization

-

Bromination of 2-methylthiophene:

-

Reagents: Bromine (Br₂) in acetic acid or dichloromethane.

-

Conditions: Room temperature to 50°C, 2–4 hours.

-

Yield: ~85% (based on analogous bromothiophene syntheses).

-

-

Sulfonation:

-

Reagents: Chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂).

-

Conditions: 0–5°C to minimize side reactions.

-

Yield: ~75–80%.

-

Coupling with 3-Methylpyridin-4-amine

-

Amine Coupling:

Table 1: Comparative Synthesis Yields for Sulfonamide Derivatives

Chemical Reactivity and Functionalization

The bromine atom at C5 and the electron-rich pyridine moiety enable diverse transformations.

Suzuki-Miyaura Cross-Coupling

-

Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-dioxane/water (4:1), 85–95°C, 24–30 hours.

-

Substituent Effects:

Electrophilic Aromatic Substitution

-

Nitration: HNO₃/H₂SO₄ yields 5-bromo-4-nitro derivatives (58% yield).

-

Reductive Debromination: Pd/C (10 wt%) in ethanol removes bromine (85% yield).

| Compound | Target Organism | MIC (μg/mL) | MBC (μg/mL) | Source |

|---|---|---|---|---|

| 5-Bromo-N-propylthiophene-2-sulfonamide | NDM-1-KP ST147 | 0.39 | 0.78 | |

| 5-Bromo-3-iodo-pyrazolo[3,4-b]pyridine derivatives | S. aureus, E. coli | 2–8 | 4–16 |

Physical and Spectroscopic Properties

| Property | Value | Source |

|---|---|---|

| LogP | 4.33 | |

| Polar Surface Area | 52.73 Ų | |

| Key IR Peaks | S=O stretch (1250–1300 cm⁻¹) | |

| ¹H-NMR (DMSO-d₆) | δ 2.45 (CH₃), 7.15–7.30 (aromatic H) |

Comparative Analysis with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume